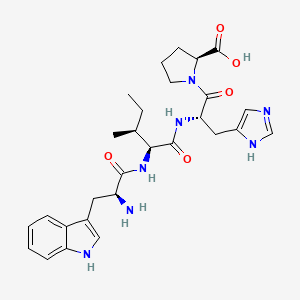

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline

Beschreibung

L-Tryptophyl-L-isoleucyl-L-histidyl-L-prolin ist ein Tetrapeptid, das aus den Aminosäuren L-Tryptophan, L-Isoleucin, L-Histidin und L-Prolin besteht. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Medizin und Biochemie von Interesse.

Eigenschaften

CAS-Nummer |

676604-78-7 |

|---|---|

Molekularformel |

C28H37N7O5 |

Molekulargewicht |

551.6 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C28H37N7O5/c1-3-16(2)24(34-25(36)20(29)11-17-13-31-21-8-5-4-7-19(17)21)26(37)33-22(12-18-14-30-15-32-18)27(38)35-10-6-9-23(35)28(39)40/h4-5,7-8,13-16,20,22-24,31H,3,6,9-12,29H2,1-2H3,(H,30,32)(H,33,37)(H,34,36)(H,39,40)/t16-,20-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

HKMNBQBOSXOGJK-GDSDNQIASA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tryptophyl-L-isoleucyl-L-histidyl-L-prolin beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Kopplung: Die Carboxylgruppe der einströmenden Aminosäure wird mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) aktiviert und mit der Aminogruppe der wachsenden Peptidkette gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) oder ähnlichen Reagenzien entfernt.

Spaltung: Das fertige Peptid wird mit einem Spaltungsgemisch, das oft TFA, Wasser und Scavenger wie Triisopropylsilan (TIS) enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Tryptophyl-L-isoleucyl-L-histidyl-L-prolin kann die SPPS im großen Maßstab oder die Synthese in Lösung umfassen. Die Wahl des Verfahrens hängt von den gewünschten Skalierungs-, Reinheits- und Kostenaspekten ab. Automatisierte Peptidsynthesizer werden üblicherweise verwendet, um den Prozess zu rationalisieren und die Konsistenz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Tryptophyl-L-isoleucyl-L-histidyl-L-prolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indolring von L-Tryptophan kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können den Imidazolring von L-Histidin mit Reagenzien wie Natriumborhydrid angreifen.

Substitution: Das Peptid kann Substitutionsreaktionen eingehen, insbesondere an den Seitenketten der Aminosäuren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Indolrings Oxindolderivate ergeben, während die Reduktion des Imidazolrings reduzierte Histidin-Analoga erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Tryptophyl-L-isoleucyl-L-histidyl-L-prolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Indolring von L-Tryptophan kann mit verschiedenen Rezeptoren interagieren, während der Imidazolring von L-Histidin an der Metall-Ionen-Koordination und der Enzymkatalyse beteiligt sein kann. Der Prolinrest trägt zur konformativen Stabilität des Peptids bei.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. The indole ring of L-tryptophan can interact with various receptors, while the imidazole ring of L-histidine can participate in metal ion coordination and enzyme catalysis. The proline residue contributes to the conformational stability of the peptide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Leuprolid: Ein Oligopeptid, das Pyroglutamyl-, Histidyl-, Tryptophyl-, Seryl-, Tyrosyl-, D-Leucyl-, Leucyl-, Arginyl- und N-Ethylprolinamidreste umfasst.

Histrelin: Ein synthetisches Analogon des Gonadotropin-Releasing-Hormons mit höherer Potenz.

Einzigartigkeit

L-Tryptophyl-L-isoleucyl-L-histidyl-L-prolin ist aufgrund seiner spezifischen Sequenz und Kombination von Aminosäuren einzigartig, die ihm unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.